molecular formula C13H17N3O2 B5106215 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylpropanamide CAS No. 959241-38-4

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylpropanamide

Cat. No.: B5106215
CAS No.: 959241-38-4
M. Wt: 247.29 g/mol
InChI Key: YLVKYYNHMMKSFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylpropanamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first identified as a potential anti-cancer agent in the late 1990s and has since undergone numerous preclinical and clinical trials.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylpropanamide is not fully understood. It has been proposed that this compound activates the innate immune system, leading to the production of cytokines and chemokines that promote an anti-tumor immune response. This compound has also been shown to induce tumor cell apoptosis and inhibit angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, as well as activate immune cells such as macrophages and dendritic cells. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth. In addition, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylpropanamide for lab experiments is its potent anti-tumor effects. This makes it a useful tool for studying the mechanisms of tumor growth and development. However, the low yield of this compound and its limited availability have been a major limitation for research purposes. In addition, the mechanism of action of this compound is not fully understood, which has made it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylpropanamide. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for combination therapy. Finally, there is a need for more clinical trials to determine the safety and efficacy of this compound in treating different types of cancer.

Synthesis Methods

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylpropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the condensation of 2-aminobenzimidazole with 3-methyl-2-butanone to form the intermediate 2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propan-2-ol. This intermediate is then converted to this compound using a combination of reagents and solvents. The overall yield of this compound is low, which has limited its availability for research purposes.

Scientific Research Applications

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-methylpropanamide has been extensively studied for its anti-tumor properties. It has been shown to have potent anti-tumor effects in a variety of preclinical models, including xenografts and syngeneic mouse models. This compound has also been shown to have a synergistic effect when combined with other anti-cancer agents, such as chemotherapy and radiation therapy. Clinical trials of this compound have been conducted in patients with advanced solid tumors, but the results have been mixed.

Properties

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8(2)12(17)14-9-5-6-10-11(7-9)16(4)13(18)15(10)3/h5-8H,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVKYYNHMMKSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(C=C1)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143105
Record name N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-38-4
Record name N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959241-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.